molecular formula C22H22O5 B11669569 butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11669569
M. Wt: 366.4 g/mol
InChI Key: BDNOJWZCVYTRHG-UHFFFAOYSA-N
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Description

Butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

The synthesis of butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromen-2-one derivative with butyl acetate. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.

Chemical Reactions Analysis

Butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:

  • Isopropyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
  • Methyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate These compounds share a similar chromen-2-one core structure but differ in the ester group attached. The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

butyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C22H22O5/c1-3-4-12-25-21(24)14-26-19-11-10-17-18(16-8-6-5-7-9-16)13-20(23)27-22(17)15(19)2/h5-11,13H,3-4,12,14H2,1-2H3

InChI Key

BDNOJWZCVYTRHG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C

Origin of Product

United States

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